3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of an aminopyrazole with a suitable cyanoacetyl derivative. The reaction is often carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can improve scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carboxylic acid groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit certain cancer cell lines.
Agrochemicals: The compound has demonstrated antifungal and antibacterial activities, making it a candidate for use in agricultural settings.
Materials Science: Its unique structural properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, its neuroprotective effects are linked to the inhibition of acetylcholinesterase, an enzyme involved in neurotransmitter breakdown .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.
Uniqueness
3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its unique combination of a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12N6O2 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-cyano-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C14H12N6O2/c1-7-12(8(2)19(3)18-7)10-4-11(14(21)22)20-13(17-10)9(5-15)6-16-20/h4,6H,1-3H3,(H,21,22) |
InChI Key |
PQIHVXKRNRHRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C=NN3C(=C2)C(=O)O)C#N |
Origin of Product |
United States |
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